Advanced Technical Profiling of N-Nitro-N-propylacetamide: Synthesis, Physicochemical Properties, and Reactivity Pathways
Advanced Technical Profiling of N-Nitro-N-propylacetamide: Synthesis, Physicochemical Properties, and Reactivity Pathways
Executive Summary
N-nitro-N-propylacetamide (CAS: 63832-65-5) belongs to the highly specialized class of N-nitroamides. Characterized by a central nitrogen atom bonded to an acetyl group, a propyl chain, and a nitro group, this structural motif renders the molecule highly electron-deficient and reactive. From a drug development and materials science perspective, N-nitroamides are heavily investigated for their utility as controlled nitric oxide (NO) donors, energetic intermediates, and versatile electrophilic transfer agents.
As a Senior Application Scientist, I have structured this guide to move beyond basic data aggregation. We will dissect the causality behind its synthetic challenges, establish a self-validating experimental workflow, and map its degradation kinetics to provide a comprehensive operational manual for researchers.
Structural and Physicochemical Profiling
The physical behavior of N-nitro-N-propylacetamide is dictated by the strong electron-withdrawing nature of the N−NO2 group. Unlike its precursor, N-propylacetamide, which readily forms intermolecular hydrogen bonds, the N-nitro derivative lacks a hydrogen bond donor. This fundamental structural shift dramatically lowers its melting point and alters its solubility profile, making it highly soluble in aprotic organic solvents.
Quantitative Data Summary
| Property | Value | Method / Source |
| IUPAC Name | N-nitro-N-propylacetamide | Standard Nomenclature |
| CAS Registry Number | 63832-65-5 | Chemical Databases[1] |
| Precursor CAS | 5331-48-6 (N-propylacetamide) | Chemical Databases[2] |
| Molecular Formula | C5H10N2O3 | Computed |
| Molecular Weight | 146.14 g/mol | Computed |
| Topological Polar Surface Area | ~75.4 Ų | Extrapolated from N-nitroamides |
| Physical State | Pale yellow liquid / low-melting solid | Structural Analogy[3] |
| Solubility | Soluble in DCM, EtOAc, Ether; Poor in H2O | Empirical Observation[4] |
| Stability | Sensitive to strong bases and thermal stress | Kinetic Studies[3] |
Mechanistic Synthesis and Experimental Workflows
Synthesizing N-nitroamides presents a distinct chemical challenge: the amide bond is highly susceptible to hydrolytic cleavage under strongly acidic conditions. Direct nitration with standard mixed acids ( H2SO4/HNO3 ) often destroys the substrate before nitration can occur.
The Causality of Reagent Selection: To circumvent hydrolysis, we must utilize an anhydrous, highly electrophilic nitrating system. By pre-mixing fuming nitric acid with acetic anhydride at sub-zero temperatures, we generate acetyl nitrate ( CH3COONO2 ) in situ[5]. This reagent selectively targets the sterically hindered nitrogen atom without protonating and cleaving the amide carbonyl[4].
Step-by-Step Protocol: Anhydrous N-Nitration
Caution: Acetyl nitrate is highly reactive and potentially explosive if thermal control is lost. Perform all steps behind a blast shield in a fume hood.
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Preparation of the Electrophile: Cool 25 mL of acetic anhydride to -15 °C using a dry ice/acetone bath. Dropwise add fuming nitric acid (2.5 equivalents) while strictly maintaining the internal temperature between -10 °C and -15 °C. Causality: Exceeding 0 °C can trigger an exothermic runaway, leading to the formation of explosive tetranitromethane.
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Substrate Addition: Slowly introduce N-propylacetamide (1 equivalent) to the acetyl nitrate solution over 30 minutes. Maintain stirring at -10 °C for 2 hours.
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Quenching: Carefully pour the reaction mixture over 100 g of crushed ice to rapidly quench the excess acetyl nitrate and prevent thermal degradation of the newly formed N-nitroamide.
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Extraction & Neutralization: Extract the aqueous mixture with dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with saturated NaHCO3 until the aqueous phase reaches pH 7.5. Causality: Residual acetic or nitric acid will catalyze the degradation of the product during concentration.
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Isolation: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure (water bath < 30 °C) to yield N-nitro-N-propylacetamide.
Self-Validating System Check: A robust protocol requires intrinsic validation. Analyze the crude organic extract using Attenuated Total Reflectance FT-IR (ATR-FTIR). The precursor (N-propylacetamide) exhibits a prominent N-H stretch at ~3300 cm⁻¹. The complete ablation of this signal, concomitant with the appearance of strong asymmetric ( νas ) and symmetric ( νs ) NO2 stretches at ~1530 cm⁻¹ and ~1280 cm⁻¹, definitively validates quantitative N-nitration. If an O-H stretch appears, hydrolytic degradation has occurred, indicating poor thermal control during quenching.
Fig 1. Electrophilic N-nitration workflow of N-propylacetamide using in situ generated acetyl nitrate.
Chemical Reactivity and Degradation Kinetics
The utility of N-nitro-N-propylacetamide in drug development stems from its programmed instability. The N−N bond is highly polarized and relatively weak, making the molecule a prime candidate for controlled decomposition.
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Hydrolytic Denitration (Base-Catalyzed): Under basic conditions (pH > 8), the hydroxide ion attacks the amide carbonyl. This leads to the cleavage of the C-N bond, ultimately yielding propylamine, acetic acid, and nitrous oxide ( N2O )[3].
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Thermal Homolysis (NO-Donor Pathway): When subjected to thermal stress or specific enzymatic reduction (e.g., via Cytochrome P450 pathways), the N−NO2 bond undergoes homolytic scission. This releases nitric oxide ( NO∙ ) radicals, a critical signaling molecule in vasodilation and neurotransmission[6].
Fig 2. Primary decomposition pathways of N-nitroamides under hydrolytic and thermal/enzymatic stress.
Analytical Characterization Signatures
To ensure high-fidelity structural verification, researchers should look for the following spectral shifts when comparing the N-nitro product to its precursor:
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1 H NMR (CDCl 3 ): The strongly electron-withdrawing nitro group deshields the adjacent protons. The α -methylene protons of the propyl chain ( −CH2−N ) will shift significantly downfield (typically from ~3.2 ppm in the precursor to ~3.8 - 4.1 ppm in the N-nitroamide).
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13 C NMR (CDCl 3 ): The amide carbonyl carbon will shift upfield slightly due to the cross-conjugation disruption caused by the highly electronegative N−NO2 moiety.
Sources
- 1. Acetamide, N-propyl | CAS#:5331-48-6 | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lewis acid stabilization and activation of primary N -nitrosamides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24421A [pubs.rsc.org]
